![molecular formula C37H26Br2O2 B12670355 1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol CAS No. 188432-91-9](/img/structure/B12670355.png)
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol: is a complex organic compound that consists of two distinct moieties: a brominated biphenyl structure and a hydroxy-substituted fluorene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-bromophenyl)benzene can be synthesized through a series of bromination reactions starting from biphenyl. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective bromination.
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxy group is introduced through subsequent hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of these compounds typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final products. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol undergo various chemical reactions, including:
Substitution Reactions: Both compounds can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: These compounds can undergo Suzuki-Miyaura coupling reactions to form more complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters under mild conditions.
Major Products
Substitution: Amino or thiol-substituted biphenyls and fluorenes.
Oxidation: Quinones and other oxidized phenolic derivatives.
Coupling: Extended biaryl and polyaryl compounds.
Applications De Recherche Scientifique
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol have diverse applications in scientific research:
Materials Science: These compounds are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The hydroxy-substituted fluorene moiety is of interest for its potential antioxidant and anti-inflammatory properties.
Industrial Applications: Used in the production of polymers and resins with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific applications:
Electronic Properties: In materials science, the brominated biphenyl and hydroxy-fluorene structures contribute to the electronic properties of semiconductors and LEDs by facilitating charge transport and light emission.
Biological Activity: In medicinal chemistry, the hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can interact with biological targets such as enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a bromophenyl group.
4-Bromo-4’-hydroxybiphenyl: Similar biphenyl structure with a hydroxy group instead of a fluorene moiety.
9,9-Bis(4-hydroxyphenyl)fluorene: Similar fluorene structure with two hydroxy groups.
Uniqueness
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol is unique due to the combination of brominated biphenyl and hydroxy-substituted fluorene structures. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.
Propriétés
Numéro CAS |
188432-91-9 |
|---|---|
Formule moléculaire |
C37H26Br2O2 |
Poids moléculaire |
662.4 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H18O2.C12H8Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-16,26-27H;1-8H |
Clé InChI |
CFVSWDWYDFZODZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |
Numéros CAS associés |
188432-91-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






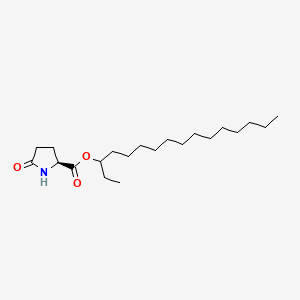


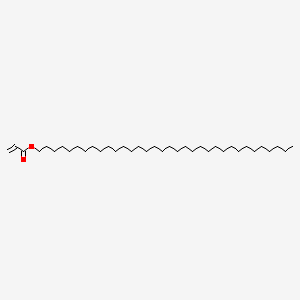
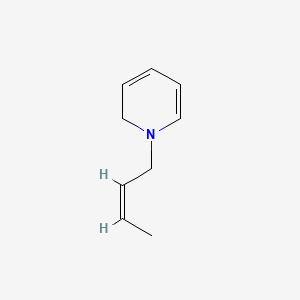
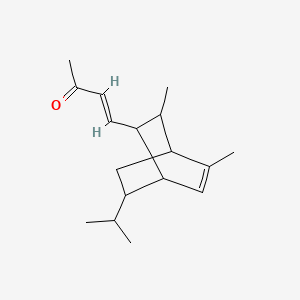
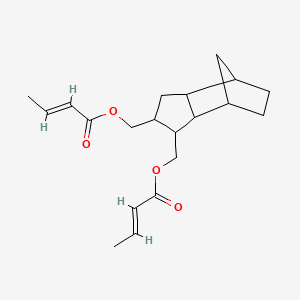
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
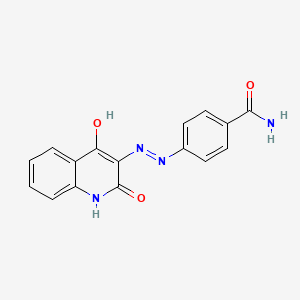
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
